molecular formula C12H8ClN3O B2456794 2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile CAS No. 380344-49-0

2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile

Cat. No. B2456794
CAS RN: 380344-49-0
M. Wt: 245.67
InChI Key: WVRVBCXEHFTJDX-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile” is a pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with various biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are often nucleophilic aromatic substitution reactions. The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on the specific compound and its biological target. Some pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the synthesis of new derivatives with enhanced biological activities. There is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity with the serotonin (5-HT) receptor sites .

properties

IUPAC Name

2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c1-17-10-4-2-8(3-5-10)11-6-9(7-14)15-12(13)16-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRVBCXEHFTJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327521
Record name 2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

380344-49-0
Record name 2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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